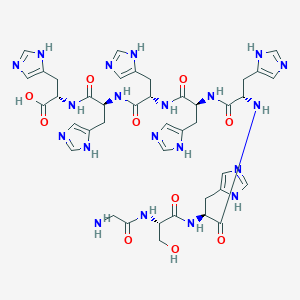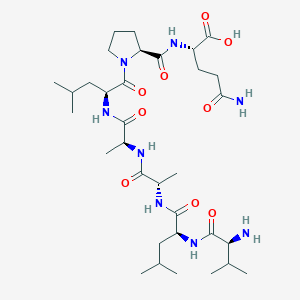
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- is a peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- involves the stepwise coupling of amino acids using peptide synthesis techniques. The process typically employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) to prevent unwanted reactions .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or LPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes repeated cycles of deprotection, coupling, and washing to build the peptide chain. After synthesis, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT). Reaction conditions vary depending on the desired modification, typically involving controlled pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications in wound healing, immune modulation, and as a nutritional supplement.
Industry: Utilized in the development of peptide-based drugs and as a component in cell culture media.
Mechanism of Action
The mechanism of action of L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular signaling pathways and metabolic processes. For instance, it may modulate the activity of heat shock proteins (HSPs) and antioxidant systems, contributing to its protective effects .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Known for its neuroprotective properties.
Uniqueness
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- stands out due to its specific amino acid sequence, which imparts unique biological activities and potential therapeutic applications. Its stability and ability to modulate various cellular processes make it a valuable compound in research and industry .
Properties
CAS No. |
503844-17-5 |
|---|---|
Molecular Formula |
C33H58N8O9 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H58N8O9/c1-16(2)14-22(39-31(47)26(35)18(5)6)29(45)37-19(7)27(43)36-20(8)28(44)40-23(15-17(3)4)32(48)41-13-9-10-24(41)30(46)38-21(33(49)50)11-12-25(34)42/h16-24,26H,9-15,35H2,1-8H3,(H2,34,42)(H,36,43)(H,37,45)(H,38,46)(H,39,47)(H,40,44)(H,49,50)/t19-,20-,21-,22-,23-,24-,26-/m0/s1 |
InChI Key |
XKKNBBTUCGYXCM-HXDUVXNTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


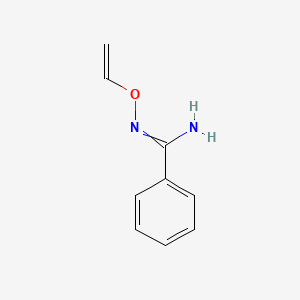
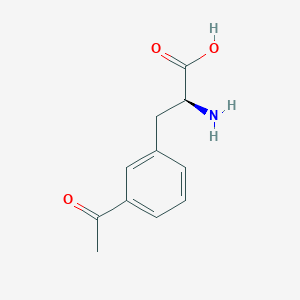
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
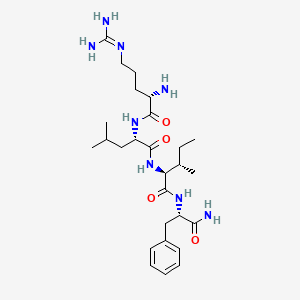
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)

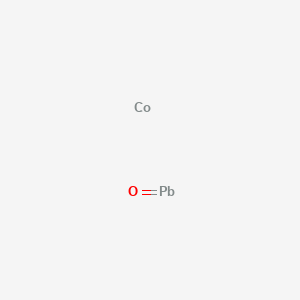
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)
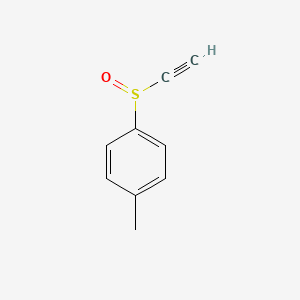


![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
